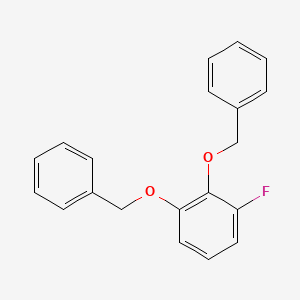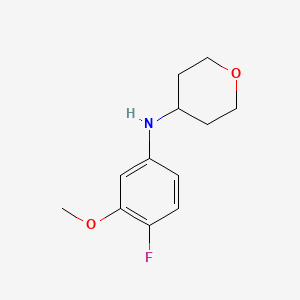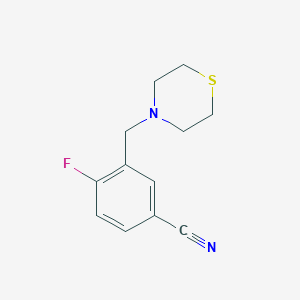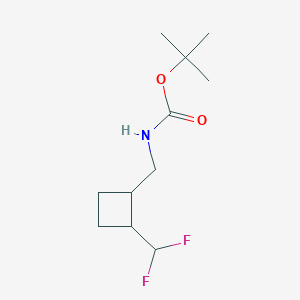
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with dimethylamino and difluoro groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid is extensively used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the synthesis of biaryl compounds .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The unique properties of this compound make it a potential candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with specific enzymes and proteins .
Comparación Con Compuestos Similares
(4-(Dimethylamino)phenylboronic acid): This compound lacks the difluoro substitution but shares the dimethylamino and boronic acid groups.
(4-(Dimethylamino)-2-fluorophenyl)boronic acid): This compound has only one fluorine substitution, making it less electron-withdrawing compared to the difluoro derivative.
Uniqueness: The presence of both dimethylamino and difluoro groups in (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H10BF2NO2 |
|---|---|
Peso molecular |
200.98 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BF2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4,13-14H,1-2H3 |
Clave InChI |
QIYNHMRYRLEBDC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1F)N(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)


![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)



